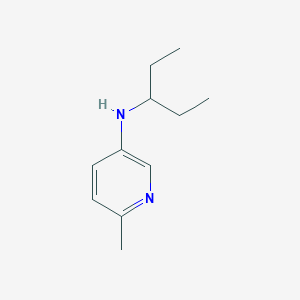

6-methyl-N-(pentan-3-yl)pyridin-3-amine

Description

6-Methyl-N-(pentan-3-yl)pyridin-3-amine is a substituted pyridine derivative featuring a methyl group at the 6-position of the pyridine ring and a pentan-3-yl amine substituent at the 3-position. For instance, the crystal structure of 6-methylpyridin-3-amine (a simpler analog) reveals that the methyl and amine groups deviate slightly from the pyridine ring plane (0.021 Å and 0.058 Å, respectively), with intermolecular N–H···N hydrogen bonds stabilizing the crystal lattice . Such interactions are critical for understanding the solid-state behavior of pyridine derivatives, which may extend to 6-methyl-N-(pentan-3-yl)pyridin-3-amine.

Properties

Molecular Formula |

C11H18N2 |

|---|---|

Molecular Weight |

178.27 g/mol |

IUPAC Name |

6-methyl-N-pentan-3-ylpyridin-3-amine |

InChI |

InChI=1S/C11H18N2/c1-4-10(5-2)13-11-7-6-9(3)12-8-11/h6-8,10,13H,4-5H2,1-3H3 |

InChI Key |

LJANQUWKXVVJPV-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)NC1=CN=C(C=C1)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-N-(pentan-3-yl)pyridin-3-amine typically involves the reaction of 6-methylpyridin-3-amine with pentan-3-yl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution .

Industrial Production Methods

While specific industrial production methods for 6-methyl-N-(pentan-3-yl)pyridin-3-amine are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and pressure, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-N-(pentan-3-yl)pyridin-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles, such as alkyl halides, under basic or acidic conditions.

Major Products Formed

Oxidation: N-oxides of 6-methyl-N-(pentan-3-yl)pyridin-3-amine.

Reduction: Amine derivatives.

Substitution: Substituted pyridin-3-amines.

Scientific Research Applications

6-Methyl-N-(pentan-3-yl)pyridin-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-methyl-N-(pentan-3-yl)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound’s amine group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Variations

Key analogs of 6-methyl-N-(pentan-3-yl)pyridin-3-amine include:

Key Research Findings

Crystallographic Stability : Intermolecular hydrogen bonding in pyridin-3-amine derivatives (e.g., N–H···N interactions) enhances thermal stability, a feature critical for pharmaceutical formulation .

Synthetic Optimization: Ethanol-mediated reactions improve yields for pyridin-3-amine derivatives (e.g., 75% yield for compound 3b) compared to acetonitrile, which induces by-products .

Substituent Effects :

Biological Activity

6-Methyl-N-(pentan-3-yl)pyridin-3-amine is a chemical compound with significant potential in medicinal chemistry. Its unique structural characteristics, including a pyridine ring and a hindered amine group, suggest it may interact with various biological targets, influencing numerous pharmacological pathways. This article delves into the biological activity of this compound, examining its mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula for 6-methyl-N-(pentan-3-yl)pyridin-3-amine is with a molecular weight of approximately 191.28 g/mol. The compound's structure features a methyl group at the 6-position of the pyridine ring and a pentan-3-yl substituent at the nitrogen atom, which contributes to its steric properties and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C12H17N2 |

| Molecular Weight | 191.28 g/mol |

| Structure | Pyridine with methyl and pentan-3-yl substitutions |

Mechanisms of Biological Activity

Research indicates that 6-methyl-N-(pentan-3-yl)pyridin-3-amine exhibits activity through several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that play critical roles in cellular signaling pathways. For instance, it may interact with kinases involved in cancer cell proliferation.

- Receptor Modulation : It can bind to various receptors, potentially modulating their activity. This interaction may alter downstream signaling cascades, contributing to therapeutic effects.

- Antioxidant Activity : Preliminary studies suggest that the compound may possess antioxidant properties, which could be beneficial in reducing oxidative stress in cells.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

-

Anticancer Studies : In vitro assays demonstrated that 6-methyl-N-(pentan-3-yl)pyridin-3-amine exhibits cytotoxic effects against several cancer cell lines. For example, it showed an IC50 value of approximately 15 µM against HCT116 colon cancer cells, indicating significant antiproliferative effects (Table 1).

Cell Line IC50 (µM) HCT116 (Colon Cancer) 15 HepG2 (Liver Cancer) 22 A549 (Lung Cancer) 13 - Mechanistic Studies : Further investigations into the mechanism of action revealed that the compound induces apoptosis in cancer cells through caspase activation and cell cycle arrest at the G2/M phase. Flow cytometric analyses confirmed these findings, showing increased levels of phosphorylated histone H3 in treated cells.

- Binding Affinity Studies : In silico docking studies indicated that 6-methyl-N-(pentan-3-yl)pyridin-3-amine has favorable binding interactions with key proteins involved in tumorigenesis, such as CDK9 and other cyclin-dependent kinases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.